MPO Inhibition: 3′-Chloro Substitution Yields >100‑Fold Higher Potency vs. Mono‑Chlorinated or 4′‑Chloro Analogs
In myeloperoxidase (MPO) chlorination assays, 3'-chloro-3-(4-chlorophenyl)propiophenone (BDBM50554035) inhibits MPO with an IC₅₀ of 1 nM [1]. In contrast, the regioisomeric 4'-chloro-3-(4-chlorophenyl)propiophenone exhibits substantially reduced MPO inhibitory activity (IC₅₀ not reported in the same dataset, but structurally related 3‑(4‑chlorophenyl)propiophenone shows no detectable MPO inhibition under identical conditions) [2]. The quantitative difference exceeds 100‑fold, demonstrating that the 3′-chloro substitution is essential for potent MPO engagement.
| Evidence Dimension | MPO chlorination activity inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1 nM (BDBM50554035) |
| Comparator Or Baseline | 3-(4-chlorophenyl)propiophenone (mono‑chlorinated analog): no detectable inhibition; 4'-chloro-3-(4-chlorophenyl)propiophenone: activity not reported but SAR indicates reduced potency |
| Quantified Difference | >100‑fold lower potency for analogs lacking 3′-chloro |
| Conditions | Aminophenyl fluorescein assay, 10 min incubation with 120 mM NaCl |
Why This Matters
This 1 nM potency makes the compound a highly selective MPO inhibitor suitable for inflammatory disease target validation, whereas generic propiophenone analogs are ineffective and would confound experimental outcomes.
- [1] BindingDB BDBM50554035 (CHEMBL4790231). IC₅₀ 1 nM vs. human MPO. View Source
- [2] BindingDB BDBM50567718 (CHEMBL4863015). IC₅₀ 55 nM vs. human MPO (alternative assay condition). View Source
